

Potential off-target effects of the Yoda2 compound

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Compound of Interest

Compound Name: Yoda2

Cat. No.: B15614596

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Yoda2 Compound Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the **Yoda2** compound, a potent Piezo1 channel agonist.

Frequently Asked Questions (FAQs)

Q1: What is **Yoda2** and how does it differ from Yoda1?

Yoda2 (also known as KC289) is a chemical analog of Yoda1, designed to be a more potent and selective activator of the mechanosensitive ion channel Piezo1.^{[1][2]} Compared to Yoda1, **Yoda2** exhibits improved aqueous solubility, making it more suitable for use in physiological buffers.^[2] Its enhanced potency means that lower concentrations are typically required to elicit a response.

Q2: What is the primary mechanism of action of **Yoda2**?

Yoda2 acts as a positive allosteric modulator of the Piezo1 channel.^[1] By binding to Piezo1, it sensitizes the channel to mechanical stimuli, leading to an influx of cations, most notably calcium (Ca^{2+}), into the cell. This increase in intracellular Ca^{2+} can then trigger a variety of downstream signaling pathways.

Q3: Is **Yoda2** selective for Piezo1?

Yoda2 is reported to be highly selective for Piezo1 over other membrane proteins.[\[2\]](#) However, some potential for off-target effects exists and should be considered in experimental design.

Q4: What are the known potential off-target effects of **Yoda2**?

While generally selective, researchers should be aware of the following potential off-target interactions:

- **Piezo2 Activation:** Some evidence suggests that **Yoda2** may activate Piezo2 channels, although it is significantly more potent towards Piezo1.[\[3\]](#) This is an important consideration in cells or tissues where both Piezo1 and Piezo2 are expressed.
- **Adenosine A2A Receptor:** An early screening study indicated a minor interaction with the adenosine A2A receptor. The functional consequence of this interaction at typical working concentrations of **Yoda2** is not well characterized.

Q5: What are the potential physiological consequences of Piezo1 activation by **Yoda2**?

Activation of Piezo1 by **Yoda2** has been shown to induce a range of cellular responses, including:

- Endothelial nitric oxide synthase (eNOS) stimulation and nitric oxide (NO) production, leading to vasorelaxation.[\[1\]](#)
- Modulation of cellular processes such as migration, proliferation, and differentiation.
- In red blood cells, activation of the Gardos channel, leading to potassium efflux and cell dehydration.[\[4\]](#)[\[5\]](#)

The broad expression of Piezo1 across different cell types means that **Yoda2** could have diverse physiological effects, and potential adverse effects of systemic Piezo1 activation have been suggested based on the channel's widespread roles.[\[6\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
No response or weak response to Yoda2	<p>1. Suboptimal Compound Concentration: The effective concentration of Yoda2 can vary between cell types. 2. Poor Compound Solubility: Although more soluble than Yoda1, Yoda2 may still precipitate at high concentrations or in certain buffers.^[2] 3. Low Piezo1 Expression: The target cells may not express sufficient levels of functional Piezo1 channels. 4. Experimental Conditions: The presence of serum or other components in the media could interfere with Yoda2 activity.</p>	<p>1. Perform a dose-response curve: Titrate Yoda2 across a range of concentrations to determine the optimal EC50 for your specific cell type and assay. 2. Ensure proper solubilization: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your experimental buffer immediately before use. Visually inspect for any precipitation. The use of a final DMSO concentration of 0.5% or co-solvents like cyclodextrin has been reported to aid solubility.^[2] 3. Verify Piezo1 expression: Confirm Piezo1 mRNA or protein expression in your cells using qPCR, western blotting, or immunofluorescence. 4. Optimize assay conditions: If possible, perform experiments in serum-free media or a simplified buffer to minimize potential interference.</p>
Inconsistent or variable results	<p>1. Compound Degradation: Yoda2 in solution may not be stable over long periods. 2. Cell Passage Number/Health: High passage number or unhealthy cells can exhibit</p>	<p>1. Use fresh dilutions: Prepare working solutions of Yoda2 from a fresh stock for each experiment. 2. Maintain consistent cell culture practices: Use cells within a</p>

altered responses. 3. Inconsistent Mechanical Stimulation: The level of baseline mechanical stimulation in your assay may vary between experiments.

defined passage number range and ensure they are healthy and in the logarithmic growth phase. 3. Standardize experimental procedures: Carefully control for any potential sources of mechanical stress during cell handling and experimentation.

Suspected off-target effects

1. Activation of Piezo2: If your cells express Piezo2, some of the observed effects may be mediated by this channel.[3] 2. Interaction with Adenosine A2A Receptor: In systems with high adenosine signaling, this interaction might be relevant.

1. Use Piezo1-knockout/knockdown cells: The most definitive way to confirm on-target effects is to use a cell line where Piezo1 has been genetically removed. 2. Employ a Piezo1 antagonist: Co-treatment with a specific Piezo1 antagonist, such as GsMTx4, should block the effects of Yoda2 if they are on-target.[3] 3. Test for Piezo2 involvement: If Piezo2 is a concern, consider using cells with known Piezo2 expression levels or employing pharmacological tools to modulate Piezo2 activity. 4. Investigate adenosine A2A receptor involvement: In relevant systems, use a selective adenosine A2A receptor antagonist to see if it attenuates the Yoda2-induced response.

Quantitative Data Summary

Table 1: Potency (EC50) of **Yoda2** in Different Experimental Systems

Cell Type/System	Assay	EC50 Value (nM)
Mouse Piezo1 (overexpressed)	Calcium Assay	150[2]
Human Red Blood Cells	Automated Patch Clamp	305[4][5]
Human Umbilical Vein Endothelial Cells (HUVECs)	Calcium Assay	1140[7]
Mouse Portal Vein	Relaxation Assay	1200[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment of Yoda2

This protocol provides a basic framework for assessing the potential cytotoxicity of **Yoda2** using a commercially available assay kit (e.g., MTT, PrestoBlue, or a lactate dehydrogenase (LDH) release assay).

- **Cell Seeding:** Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **Yoda2** in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., Triton X-100).
- **Treatment:** Remove the old medium from the cells and replace it with the medium containing the different concentrations of **Yoda2** or controls.
- **Incubation:** Incubate the plate for a period relevant to your experimental timeframe (e.g., 24, 48, or 72 hours).
- **Assay:** Following the manufacturer's instructions for your chosen cytotoxicity assay kit, add the reagent and incubate for the recommended time.

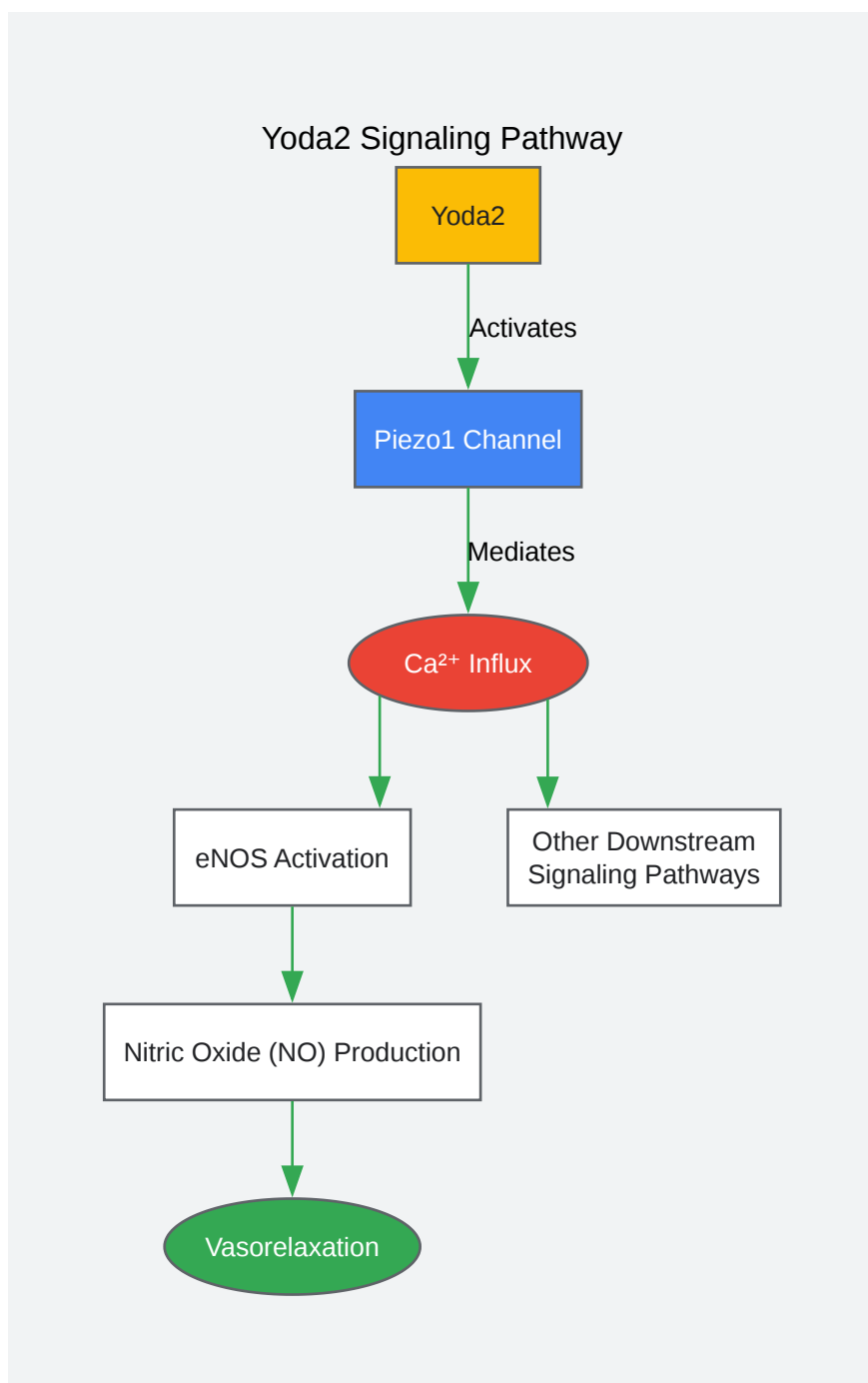
- **Measurement:** Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Functional Assay for Adenosine A2A Receptor Activation

This protocol outlines a general method to assess whether **Yoda2** activates the adenosine A2A receptor by measuring changes in intracellular cyclic AMP (cAMP).

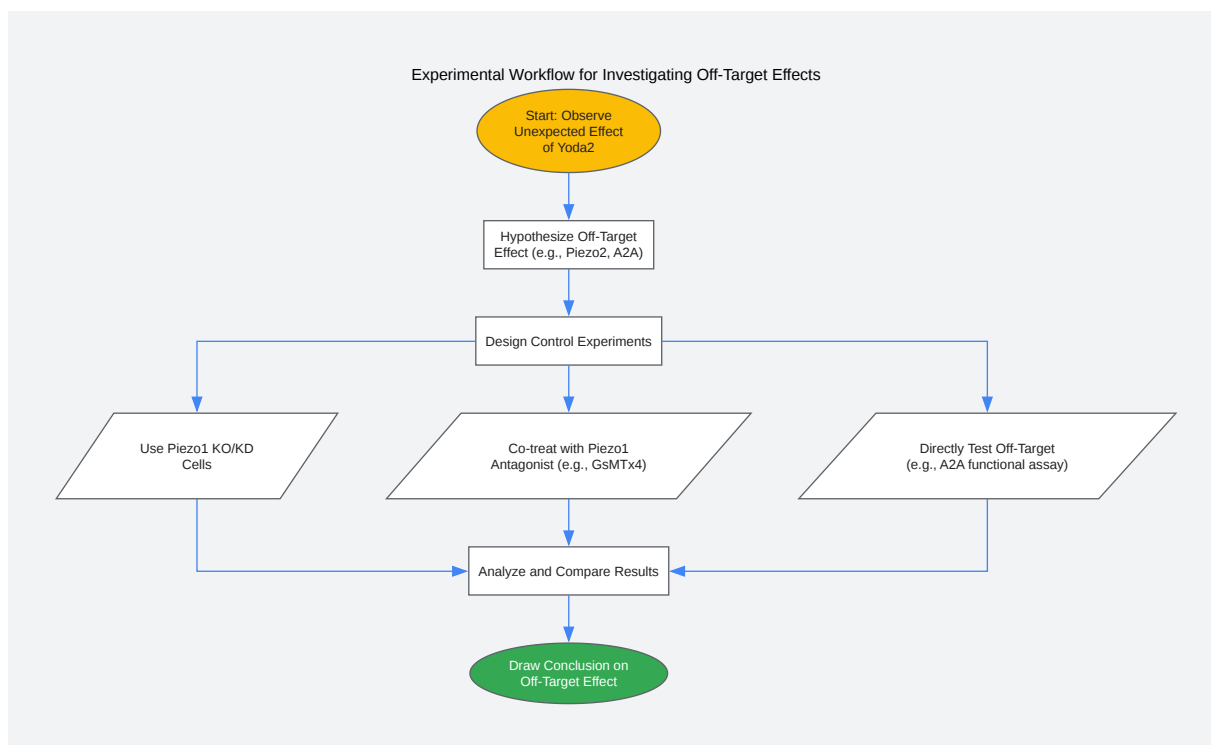
- **Cell Culture:** Use a cell line that endogenously or recombinantly expresses the human adenosine A2A receptor (e.g., HEK293 cells stably expressing A2A).[8]
- **cAMP Assay:** Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- **Cell Preparation:** Seed the cells in a 96-well plate and grow to the desired confluency. On the day of the experiment, replace the growth medium with assay buffer (typically a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
- **Compound Addition:** Add varying concentrations of **Yoda2** to the wells. Include a known A2A receptor agonist (e.g., NECA) as a positive control and a vehicle control.
- **Incubation:** Incubate the plate at 37°C for a time sufficient to allow for cAMP production (e.g., 30 minutes).
- **Cell Lysis and Detection:** Lyse the cells and perform the cAMP detection steps according to the assay kit manufacturer's protocol.
- **Data Analysis:** Measure the signal (e.g., fluorescence or absorbance) and calculate the concentration of cAMP produced in response to **Yoda2**, comparing it to the positive and vehicle controls.

Visualizations



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Caption: **Yoda2** activation of the Piezo1 channel and downstream signaling.



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Caption: Workflow for troubleshooting potential off-target effects of **Yoda2**.

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